molecular formula C22H29NO3 B2875368 4-(4-tert-butylphenoxy)-N-(4-ethoxyphenyl)butanamide CAS No. 432500-71-5

4-(4-tert-butylphenoxy)-N-(4-ethoxyphenyl)butanamide

Cat. No.: B2875368
CAS No.: 432500-71-5
M. Wt: 355.478
InChI Key: QIIQRBZLGWMEAN-UHFFFAOYSA-N
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Description

4-(4-tert-butylphenoxy)-N-(4-ethoxyphenyl)butanamide is an organic compound characterized by the presence of a tert-butyl group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylphenoxy)-N-(4-ethoxyphenyl)butanamide typically involves the reaction of 4-tert-butylphenol with 4-ethoxyphenylamine in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C) to facilitate the reaction.

    Catalyst: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

    Solvent: Organic solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylphenoxy)-N-(4-ethoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or ethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

4-(4-tert-butylphenoxy)-N-(4-ethoxyphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenoxy)-N-(4-ethoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylphenol: Shares the tert-butyl group but lacks the ethoxyphenyl group.

    4-ethoxyphenylamine: Contains the ethoxyphenyl group but lacks the tert-butyl group.

    4-(tert-butyl)phenyl ether: Similar structure but different functional groups.

Uniqueness

4-(4-tert-butylphenoxy)-N-(4-ethoxyphenyl)butanamide is unique due to the combination of the tert-butyl and ethoxyphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(4-tert-butylphenoxy)-N-(4-ethoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-5-25-19-14-10-18(11-15-19)23-21(24)7-6-16-26-20-12-8-17(9-13-20)22(2,3)4/h8-15H,5-7,16H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIQRBZLGWMEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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